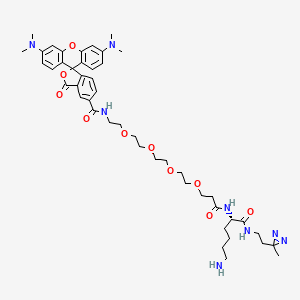

TAMRA-probe 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H62N8O10 |

|---|---|

Molecular Weight |

887.0 g/mol |

IUPAC Name |

N-[2-[2-[2-[2-[3-[[(2S)-6-amino-1-[2-(3-methyldiazirin-3-yl)ethylamino]-1-oxohexan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C46H62N8O10/c1-45(51-52-45)16-18-48-43(57)38(8-6-7-17-47)50-41(55)15-20-59-22-24-61-26-27-62-25-23-60-21-19-49-42(56)31-9-12-35-34(28-31)44(58)64-46(35)36-13-10-32(53(2)3)29-39(36)63-40-30-33(54(4)5)11-14-37(40)46/h9-14,28-30,38H,6-8,15-27,47H2,1-5H3,(H,48,57)(H,49,56)(H,50,55)/t38-/m0/s1 |

InChI Key |

KCQBLYDDIQCIKY-LHEWISCISA-N |

Isomeric SMILES |

CC1(N=N1)CCNC(=O)[C@H](CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |

Canonical SMILES |

CC1(N=N1)CCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of TAMRA-Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a versatile rhodamine-derived fluorophore that plays a pivotal role in a multitude of biological assays and molecular diagnostics. While it can function as a fluorescent label, its predominant and most impactful application is as a quencher in dual-labeled oligonucleotide probes. These "TAMRA-probes" are instrumental in real-time quantitative polymerase chain reaction (qPCR), in situ hybridization, and enzyme activity assays. This technical guide provides a comprehensive exploration of the core mechanism of action of TAMRA-probes, with a focus on the underlying principles of Förster Resonance Energy Transfer (FRET), detailed experimental protocols, and quantitative performance data.

Core Mechanism of Action: Förster Resonance Energy Transfer (FRET)

The primary mechanism of action for the majority of TAMRA-probes relies on the photophysical phenomenon of Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers its energy to a proximal acceptor molecule without the emission of a photon.[1][2] In the context of a TAMRA-probe, a reporter fluorophore (the donor) and TAMRA (the acceptor/quencher) are covalently attached to the same oligonucleotide.

The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers.[1] When the probe is in its intact, non-hybridized, or uncleaved state, the donor and TAMRA are held in close proximity, leading to efficient FRET. Consequently, upon excitation of the donor fluorophore, its energy is transferred to TAMRA, which then dissipates this energy primarily as heat, effectively quenching the donor's fluorescence.[2][3]

A critical event, such as hybridization to a target nucleic acid sequence or enzymatic cleavage of the probe, induces a conformational change that separates the donor and TAMRA. This increased distance dramatically reduces FRET efficiency, leading to a measurable increase in the donor's fluorescence emission. This "turn-on" fluorescent signal is directly proportional to the extent of the biological event being monitored.

It is important to note that TAMRA is itself a fluorescent molecule, which can contribute to background signal and complicate data analysis in multiplexed assays. This has led to the development of non-fluorescent "dark" quenchers, such as the Black Hole Quencher (BHQ) dyes, which dissipate the absorbed energy entirely as heat, resulting in a better signal-to-noise ratio.

Quantitative Data Summary

The performance of a TAMRA-probe is dictated by several key photophysical parameters. The selection of the donor fluorophore is critical, as its emission spectrum must overlap with the absorption spectrum of TAMRA for efficient FRET to occur.

| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Paired Quencher | Application | Reference |

| FAM (Fluorescein) | ~495 | ~520 | TAMRA | TaqMan qPCR, Molecular Beacons | |

| VIC | ~528 | ~548 | TAMRA | TaqMan qPCR | |

| TET | ~521 | ~536 | TAMRA | TaqMan qPCR, Molecular Beacons | |

| Cy3 | ~550 | ~570 | TAMRA | Nucleic Acid Hybridization |

FRET Efficiency and Signal-to-Noise Ratio:

The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the Förster equation: E = 1 / (1 + (r/R₀)⁶), where R₀ is the Förster distance at which FRET efficiency is 50%. The Förster distance for the FAM-TAMRA pair is approximately 50 Å (5 nm).

Studies have shown that while TAMRA is an effective quencher, its inherent fluorescence can lead to a lower signal-to-noise ratio compared to dark quenchers like BHQ-1. For instance, the standard deviation of the threshold cycle (CT) value in qPCR can be 1.2 to 2.8-fold higher with TAMRA-quenched probes compared to BHQ1-quenched probes.

Key Applications and Experimental Protocols

TaqMan® Probes for Real-Time qPCR

TaqMan probes are hydrolysis probes that utilize the 5' to 3' exonuclease activity of DNA polymerase. The probe is designed to hybridize to a specific sequence within the amplicon.

-

Reaction Setup:

-

Prepare a master mix containing:

-

TaqMan® Universal PCR Master Mix (or equivalent) containing DNA polymerase, dNTPs, and reaction buffer.

-

Forward Primer (final concentration: 300-900 nM).

-

Reverse Primer (final concentration: 300-900 nM).

-

TaqMan® TAMRA Probe (final concentration: 100-250 nM).

-

Template DNA.

-

Nuclease-free water to the final volume.

-

-

-

Thermal Cycling:

-

Perform the reaction in a real-time PCR instrument with the following typical cycling conditions:

-

UNG Activation (optional): 50°C for 2 minutes.

-

Polymerase Activation: 95°C for 10 minutes.

-

PCR Cycles (40-50 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

-

Data Analysis:

-

Monitor the fluorescence of the reporter dye in real-time.

-

The cycle at which the fluorescence signal crosses a predetermined threshold is the threshold cycle (Ct).

-

The Ct value is inversely proportional to the initial amount of target nucleic acid.

-

Caption: Mechanism of a TaqMan probe with a TAMRA quencher.

Molecular Beacons

Molecular beacons are hairpin-shaped oligonucleotide probes with a central loop sequence complementary to the target nucleic acid. The stem of the hairpin brings the 5'-reporter and 3'-TAMRA quencher into close proximity, ensuring fluorescence quenching in the absence of the target. Hybridization of the loop to the target forces the stem to unwind, separating the reporter and quencher and generating a fluorescent signal.

-

Probe Design:

-

The loop sequence (15-30 nucleotides) should be complementary to the target.

-

The stem sequence (5-7 nucleotides) should be self-complementary.

-

The melting temperature (Tm) of the probe-target hybrid should be 7-10°C higher than the annealing temperature of the PCR.

-

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

Molecular Beacon (final concentration: 100-500 nM).

-

Target nucleic acid.

-

Appropriate hybridization buffer (e.g., containing MgCl₂).

-

-

-

Hybridization and Detection:

-

Incubate the reaction at the optimal annealing temperature.

-

Measure the fluorescence of the reporter dye using a fluorometer or real-time PCR instrument.

-

An increase in fluorescence indicates the presence of the target sequence.

-

Caption: Conformational change of a Molecular Beacon upon target binding.

Protease Activity Assays

TAMRA-probes are also valuable tools for measuring the activity of proteases. In this application, a peptide substrate containing the specific cleavage sequence for the protease of interest is dually labeled with a donor fluorophore and TAMRA.

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate (e.g., 1-10 µM) in a suitable buffer.

-

Prepare a solution of the purified protease in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer and the protease solution.

-

Initiate the reaction by adding the FRET peptide substrate.

-

Immediately measure the fluorescence of the donor fluorophore kinetically over time at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the protease activity.

-

References

TAMRA Probe: A Comprehensive Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a versatile and widely used fluorescent dye belonging to the rhodamine family. Renowned for its bright orange-red fluorescence and robust photostability, TAMRA has become an indispensable tool in a myriad of biological research and drug development applications. This technical guide provides an in-depth exploration of the core spectral properties of the TAMRA probe, detailed experimental protocols for its key applications, and an overview of its utility in studying complex biological processes.

Core Spectral and Photophysical Properties

TAMRA's utility as a fluorescent probe is defined by its characteristic spectral properties. It exhibits strong absorption in the green-yellow region of the visible spectrum and emits bright orange-red fluorescence. These properties can be influenced by environmental factors such as solvent polarity and pH.

Quantitative Spectral Data

The key spectral and photophysical parameters of TAMRA are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the local environment, conjugation to a biomolecule, and the specific isomer (5-TAMRA or 6-TAMRA).

| Property | Value | References |

| Excitation Maximum (λex) | 546 - 557 nm | [1] |

| Emission Maximum (λem) | 575 - 583 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 (in aqueous buffer) | [3] |

| Recommended Laser Line | 532 nm or 561 nm |

Note: Values can vary depending on the specific derivative and environmental conditions.

Chemical Structure

TAMRA is a derivative of rhodamine and is commonly available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, which differ in the position of the carboxyl group on the bottom benzene ring. While the spectral properties of the two isomers are nearly identical, for certain applications, the use of a single, pure isomer may be preferred to ensure homogeneity and reproducibility. The general chemical structure of carboxytetramethylrhodamine is shown below.

Chemical Formula: C₂₅H₂₂N₂O₅ Molecular Weight: 430.45 g/mol

Key Applications and Experimental Protocols

TAMRA's versatility has led to its widespread adoption in numerous molecular and cellular biology techniques. Its amine-reactive derivatives, such as TAMRA-NHS ester, are commonly used for labeling proteins, peptides, and oligonucleotides.

Protein and Oligonucleotide Labeling

Protocol for Labeling Proteins with TAMRA-NHS Ester

This protocol provides a general procedure for labeling primary amines (e.g., lysine residues and the N-terminus) on proteins with TAMRA-NHS ester.

Materials:

-

TAMRA-NHS ester

-

Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS)

-

Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

Prepare TAMRA-NHS Ester Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add the TAMRA-NHS ester stock solution to achieve a 10-20 fold molar excess of dye to protein.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).

Fluorescence Resonance Energy Transfer (FRET)

TAMRA is an excellent acceptor fluorophore for various donor dyes, most notably fluorescein (FAM) and its derivatives. FRET is a non-radiative energy transfer process that occurs when a donor and an acceptor fluorophore are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for studying molecular interactions, conformational changes, and enzyme kinetics.[4]

Experimental Workflow for a FRET-based Protease Activity Assay

This workflow describes a common application of TAMRA in a FRET-based assay to measure protease activity.

Workflow for a FRET-based protease activity assay using a TAMRA acceptor.

Real-Time Quantitative PCR (qPCR)

In probe-based qPCR, such as TaqMan assays, TAMRA has historically been used as a quencher for a 5' reporter dye like FAM. The probe, which is complementary to the target DNA sequence, brings the reporter and quencher in close proximity, resulting in the quenching of the reporter's fluorescence. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase degrades the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified DNA.

Fluorescence Microscopy

TAMRA-conjugated antibodies and other biomolecules are widely used in various fluorescence microscopy techniques, including immunofluorescence (IF) and fluorescence in situ hybridization (FISH), to visualize the localization and dynamics of specific targets within cells and tissues.

Visualization of a Signaling Pathway: PKA Activity Biosensor

FRET-based biosensors are powerful tools for studying intracellular signaling pathways. A common example is the A-Kinase Activity Reporter (AKAR), which is a genetically encoded biosensor for Protein Kinase A (PKA) activity. In this biosensor, a PKA substrate peptide and a phospho-amino acid binding domain are flanked by a FRET donor (e.g., CFP) and an acceptor (e.g., YFP, for which TAMRA can be a non-genetically encoded analogue in in-vitro assays).

Signaling Pathway Leading to PKA Activation and Detection by a FRET Biosensor

Signaling cascade leading to PKA activation and its detection by a FRET biosensor.

Conclusion

The TAMRA probe remains a cornerstone of fluorescence-based biological research. Its well-characterized spectral properties, coupled with its versatility in labeling a wide range of biomolecules, ensure its continued relevance in both fundamental research and the development of novel diagnostics and therapeutics. This guide has provided a comprehensive overview of the core characteristics of TAMRA, detailed protocols for its application, and an example of its use in dissecting complex cellular signaling pathways, underscoring its enduring value to the scientific community.

References

The Dual Nature of TAMRA: A Technical Guide to a Veteran Fluorophore

For Immediate Release

[CITY, STATE] – In the intricate world of biomedical research and drug development, the selection of appropriate fluorescent probes is a critical determinant of experimental success. Among the myriad of available fluorophores, 5-Carboxytetramethylrhodamine (TAMRA) has long stood as a workhorse, valued for its bright orange-red fluorescence and robust performance in a variety of applications. This technical guide provides an in-depth analysis of the advantages and disadvantages of the TAMRA fluorophore, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide includes a detailed comparison with other common fluorophores, extensive experimental protocols, and visual representations of key biological and experimental workflows.

Core Principles of TAMRA: A Balance of Strengths and Weaknesses

TAMRA, a derivative of the rhodamine family of dyes, is a well-established fluorescent label used extensively for conjugating to proteins, peptides, and nucleic acids.[1] Its enduring popularity stems from a combination of favorable characteristics, though it is not without its limitations.

The Advantages of a Seasoned Performer

TAMRA's primary advantages lie in its bright fluorescence and notable photostability.[2] This resistance to fading under prolonged illumination makes it particularly well-suited for demanding applications such as time-lapse microscopy and in vivo tracking.[3] Its chemical structure is amenable to various modifications, allowing for the creation of reactive derivatives like N-hydroxysuccinimide (NHS) esters and maleimides, which facilitate straightforward covalent labeling of primary amines and thiols on biomolecules, respectively.[1]

Furthermore, TAMRA is a highly effective acceptor in Fluorescence Resonance Energy Transfer (FRET) studies, frequently paired with the donor fluorophore fluorescein (FAM).[1] The significant overlap between FAM's emission spectrum and TAMRA's excitation spectrum enables efficient energy transfer, making this pair a valuable tool for investigating molecular interactions, such as protein-protein binding and enzymatic activity.

Navigating the Limitations

Despite its strengths, researchers must be cognizant of TAMRA's inherent drawbacks. A key consideration is its pH sensitivity. The fluorescence quantum yield of TAMRA can diminish in alkaline environments (pH > 8.0) due to structural changes in the dye. This necessitates careful buffer selection and pH control during experiments to ensure signal consistency.

Another notable characteristic is its hydrophobicity, which can sometimes lead to solubility issues or aggregation when labeling peptides and proteins. While generally considered photostable, TAMRA can still undergo photobleaching under intense or prolonged light exposure. Additionally, in its role as a quencher in applications like TaqMan® probes for real-time quantitative PCR (qPCR), TAMRA's intrinsic fluorescence can contribute to background signal, a consideration for which dark quenchers may be a preferable alternative.

Quantitative Data Summary: A Comparative Analysis

To aid in the selection of the most appropriate fluorophore for a given application, the following tables summarize the key photophysical properties of TAMRA in comparison to two other widely used dyes in a similar spectral range: Cyanine3 (Cy3) and Alexa Fluor 555.

| Property | TAMRA | Cy3 | Alexa Fluor 555 | References |

| Excitation Maximum (nm) | ~555 | ~550 | ~555 | |

| Emission Maximum (nm) | ~580 | ~570 | ~565 | |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000 | ~150,000 | >150,000 | |

| Quantum Yield (Φ) | 0.1 - 0.5 (conjugated) | ~0.15 (free), up to 0.4 (conjugated) | ~0.1 (in aqueous buffer) | |

| Photostability | Good to Robust | Low to Moderate | High | |

| pH Sensitivity | Sensitive to high pH | Less sensitive than TAMRA | Largely insensitive |

Mandatory Visualizations: Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes involving TAMRA, the following diagrams have been generated using the DOT language.

Caption: Workflow for covalent labeling of proteins with TAMRA-NHS ester.

Caption: Ligand-induced GPCR internalization pathway.

Caption: Workflow for cell staining with a TAMRA-labeled antibody for flow cytometry.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the TAMRA fluorophore.

Protein Labeling with TAMRA-NHS Ester

Objective: To covalently conjugate TAMRA to a protein of interest via primary amines.

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

TAMRA-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO)

-

1 M Sodium Bicarbonate, pH 8.3-8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 1 M Sodium Bicarbonate to a final concentration of 2-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, slowly add the dissolved TAMRA-NHS ester. A common starting point for the molar ratio of dye to protein is 10:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the TAMRA-labeled protein.

Quantification of Labeling: The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A₅₅₅).

-

Calculate the protein concentration, correcting for the absorbance of TAMRA at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein Where CF is the correction factor (A₂₈₀ of free dye / A₅₅₅ of free dye; ~0.3 for TAMRA) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

Calculate the dye concentration: Dye Concentration (M) = A₅₅₅ / ε_TAMRA Where ε_TAMRA is the molar extinction coefficient of TAMRA at 555 nm (~90,000 M⁻¹cm⁻¹).

-

Calculate the DOL: DOL = Dye Concentration / Protein Concentration

FRET-Based Protease Activity Assay

Objective: To measure the activity of a specific protease using a FRET-based peptide substrate.

Materials:

-

FRET peptide substrate: A peptide containing the protease cleavage site, labeled with a donor (e.g., FAM) and an acceptor (TAMRA) fluorophore at opposite ends.

-

Purified protease of interest.

-

Assay buffer appropriate for the protease.

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare Reactions: In the wells of the microplate, prepare the reaction mixtures containing the assay buffer and the FRET peptide substrate at a final concentration typically in the low micromolar range.

-

Initiate Reaction: Add the purified protease to the wells to initiate the enzymatic reaction. Include control wells without the protease.

-

Monitor Fluorescence: Immediately begin monitoring the fluorescence of both the donor and acceptor fluorophores over time using the plate reader. Excite the donor fluorophore at its excitation maximum and measure the emission of both the donor and the acceptor.

-

Data Analysis: Protease activity leads to the cleavage of the peptide substrate, separating the donor and acceptor and causing a decrease in FRET. This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence. The initial rate of the reaction can be determined from the change in the ratio of acceptor to donor fluorescence over time.

Ligand-Induced GPCR Internalization Assay using Flow Cytometry

Objective: To quantify the internalization of a G-protein coupled receptor (GPCR) upon binding of a TAMRA-labeled ligand.

Materials:

-

Cells expressing the GPCR of interest.

-

TAMRA-labeled ligand specific for the GPCR.

-

Cell culture medium.

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Culture the cells to an appropriate density.

-

Ligand Binding: Incubate the cells with the TAMRA-labeled ligand at a predetermined optimal concentration and for a specific time at 37°C to allow for binding and internalization. Include control cells incubated without the ligand.

-

Wash: Wash the cells with ice-cold staining buffer to remove unbound ligand and stop further internalization.

-

Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer. The fluorescence intensity of the TAMRA-labeled ligand within the cells is proportional to the extent of receptor internalization.

Conclusion

TAMRA remains a valuable and versatile fluorophore in the researcher's toolkit. Its bright signal, good photostability, and utility in FRET-based assays ensure its continued relevance. However, a thorough understanding of its limitations, particularly its pH sensitivity and hydrophobicity, is essential for designing robust and reproducible experiments. By carefully considering the quantitative properties of TAMRA in comparison to its alternatives and by employing optimized experimental protocols, scientists and drug development professionals can effectively harness the power of this veteran fluorophore to illuminate the complex processes of biology.

References

TAMRA as a Quencher in qPCR Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine (TAMRA) as a quencher in quantitative real-time PCR (qPCR) probes. It delves into the core principles of its function, mechanism of action, and practical applications, with a focus on providing actionable data and protocols for laboratory professionals.

The Fundamental Role of TAMRA in Probe-Based qPCR

In probe-based qPCR, such as the widely used 5' nuclease assay (TaqMan®), sequence-specific oligonucleotide probes are utilized for the real-time detection and quantification of DNA amplification. These probes are dual-labeled, featuring a fluorescent reporter dye at the 5' end and a quencher dye at the 3' end. TAMRA has historically been a prominent choice for the quencher, frequently paired with reporter dyes like 6-carboxyfluorescein (FAM).

The core principle relies on the spatial proximity of the reporter and quencher dyes when the probe is intact and unhybridized in solution. In this state, the quencher molecule effectively suppresses the fluorescence of the reporter dye.

Mechanism of Quenching: Förster Resonance Energy Transfer (FRET)

TAMRA functions as a quencher primarily through a mechanism known as Förster Resonance Energy Transfer (FRET).[1][2] FRET is a distance-dependent interaction between two dye molecules in which excitation energy is transferred non-radiatively from a donor fluorophore (the reporter) to an acceptor molecule (the quencher).[3]

For FRET to occur efficiently, the emission spectrum of the donor (reporter dye) must overlap with the absorption spectrum of the acceptor (TAMRA).[4] When the reporter dye is excited by an external light source, instead of emitting fluorescence, it transfers its energy to the nearby TAMRA molecule. TAMRA then dissipates this energy, in its case, by emitting fluorescence at a longer wavelength.[5] This energy transfer prevents the reporter from fluorescing, effectively "quenching" its signal.

During the qPCR process, the probe binds to the target DNA sequence. As the DNA polymerase extends the primer, its 5' to 3' exonuclease activity cleaves the probe, separating the reporter dye from the quencher. This separation disrupts FRET, leading to an increase in the reporter's fluorescence. This increase in fluorescence is directly proportional to the amount of PCR product amplified and is monitored in real-time.

Data Presentation: Properties and Performance

Spectral Properties

The selection of a compatible reporter and quencher pair is critical for effective quenching. The emission spectrum of the reporter dye must significantly overlap with the absorption spectrum of the quencher.

| Dye Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Recommended Quencher(s) |

| 6-Carboxyfluorescein | FAM | ~494 | ~520 | TAMRA, BHQ-1 |

| Tetramethylrhodamine | TAMRA | ~555-565 | ~576-580 | BHQ-2 |

Note: Spectral properties can vary slightly depending on the conjugation and buffer conditions.

Performance Comparison: TAMRA vs. Dark Quenchers

While historically significant, TAMRA is a fluorescent quencher, meaning it emits its own fluorescence upon quenching the reporter dye. This intrinsic fluorescence can contribute to background noise, potentially lowering the signal-to-noise ratio and reducing the sensitivity of the assay. This has led to the development of non-fluorescent or "dark" quenchers, such as the Black Hole Quencher® (BHQ®) series, which dissipate the absorbed energy as heat rather than light.

| Feature | TAMRA | Dark Quenchers (e.g., BHQ-1) |

| Quenching Mechanism | FRET (primarily) | FRET and Static Quenching |

| Fluorescence | Yes | No (dissipates energy as heat) |

| Background Signal | Can be higher due to intrinsic fluorescence | Lower, leading to improved signal-to-noise ratio |

| Multiplexing Capability | Limited due to its own emission spectrum | Broader range, more suitable for multiplex assays |

| Intra-Assay Variability | Higher | 1.2 to 2.8-fold lower than TAMRA |

Experimental Protocols

Probe Design Guidelines for FAM-TAMRA Probes

Effective probe design is crucial for successful qPCR assays.

-

Length: Probes are typically 18-30 bases long.

-

Melting Temperature (Tm): The probe Tm should be 5-10°C higher than the primers' Tm.

-

GC Content: Aim for a GC content between 30-80%.

-

5' End: Avoid a 'G' at the 5' end, as it can quench the FAM reporter.

-

Primer Proximity: The probe should be designed to bind in close proximity to either the forward or reverse primer, but not overlap with a primer binding site.

Step-by-Step qPCR Protocol using a FAM-TAMRA Probe

This protocol provides a general framework for a 20 µL qPCR reaction. Optimization of component concentrations and cycling conditions is recommended for specific assays.

1. Reaction Setup:

-

Prepare a master mix to minimize pipetting errors. Calculate volumes for the required number of reactions, including a 10% overage.

-

Assemble the reaction on ice.

| Component | 20 µL Reaction | Final Concentration |

| 2x qPCR Master Mix | 10 µL | 1x |

| Forward Primer (10 µM) | 0.8 µL | 400 nM |

| Reverse Primer (10 µM) | 0.8 µL | 400 nM |

| FAM-TAMRA Probe (10 µM) | 0.4 µL | 200 nM |

| Template DNA | X µL | <250 ng |

| Nuclease-Free Water | Up to 20 µL | - |

2. Plate Setup:

-

Gently mix the master mix and dispense the appropriate volume into each well of a PCR plate.

-

Add the template DNA to the respective wells.

-

Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and place it in the real-time PCR instrument.

3. Thermal Cycling Program:

| Step | Temperature | Time | Cycles |

| UNG Incubation (optional) | 50°C | 2 minutes | 1 |

| Initial Denaturation | 95°C | 2-10 minutes | 1 |

| Cycling | |||

| Denaturation | 95°C | 15 seconds | 40 |

| Annealing/Extension | 60°C | 1 minute |

Note: The initial denaturation time depends on the hot-start polymerase used. The annealing/extension temperature may require optimization.

4. Data Analysis:

-

Data analysis is instrument-specific. Refer to the manufacturer's guidelines for setting the baseline and threshold for Ct (cycle threshold) determination.

Applications in Research and Drug Development

TAMRA-quenched probes, despite the advent of dark quenchers, are still utilized in various applications:

-

Gene Expression Analysis: Quantifying changes in gene expression levels under different conditions.

-

Pathogen Detection: Detecting the presence and load of viral or bacterial DNA.

-

SNP Genotyping: Discriminating between different single nucleotide polymorphisms.

-

Drug Discovery: Screening for compounds that modulate gene expression.

Conclusion

TAMRA has been a foundational tool in the development of probe-based qPCR. While its inherent fluorescence presents limitations in terms of background signal and multiplexing capabilities compared to modern dark quenchers, a thorough understanding of its FRET-based mechanism and proper assay design can still yield reliable and accurate quantitative results. For singleplex assays where cost is a consideration, or when working with established and validated protocols, TAMRA remains a viable option for researchers and scientists in various fields.

References

A Technical Guide to Förster Resonance Energy Transfer (FRET) with FAM and TAMRA Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles of Förster Resonance Energy Transfer (FRET) utilizing the common fluorophore pair, 6-Carboxyfluorescein (FAM) as the donor and 6-Carboxytetramethylrhodamine (TAMRA) as the acceptor. This document provides a detailed overview of the underlying mechanism, quantitative data for the dye pair, and practical experimental protocols, making it an essential resource for professionals in research and drug development.

The Core Principle of FRET

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor fluorophore and an acceptor fluorophore.[1][2] Instead of the donor emitting a photon, the energy from its excited state is directly transferred to the acceptor through dipole-dipole interactions.[1][2][3] This process is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 10 to 100 Ångstroms (1-10 nanometers).

Several key conditions must be met for FRET to occur efficiently:

-

Proximity: The donor and acceptor molecules must be in close spatial proximity. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore.

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably aligned.

When these conditions are met, excitation of the donor at its specific excitation wavelength results in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission (sensitized emission). This phenomenon allows for the sensitive measurement of molecular interactions and conformational changes in various biological assays.

The FAM-TAMRA pair is a classic FRET duo. FAM, the donor, is excited, and if TAMRA, the acceptor, is in close proximity, energy is transferred, and TAMRA emits light at its characteristic longer wavelength. This transfer also results in the quenching of FAM's fluorescence.

Quantitative Data for FAM and TAMRA

The spectral properties of FAM and TAMRA are crucial for their application in FRET-based assays. The following tables summarize the key quantitative data for these dyes.

| Parameter | 5-FAM (Donor) | 5-TAMRA (Acceptor) |

| Excitation Maximum (λex) | ~493-495 nm | ~541-552 nm |

| Emission Maximum (λem) | ~517-520 nm | ~567-580 nm |

| Molar Extinction Coefficient (ε) | ~83,000 M⁻¹cm⁻¹ | ~84,000-95,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.92 | ~0.1 |

| Förster Distance (R₀) | \multicolumn{2}{c | }{49 - 56 Å} |

Note: Spectral properties can be influenced by factors such as pH, solvent, and conjugation to biomolecules.

Visualizing the FRET Mechanism and Applications

The Principle of FRET

The following diagram illustrates the fundamental process of Förster Resonance Energy Transfer between a FAM donor and a TAMRA acceptor.

Caption: FRET between FAM (donor) and TAMRA (acceptor).

Mechanism of a TaqMan® Probe

A prominent application of the FAM-TAMRA FRET pair is in TaqMan® probes for real-time quantitative PCR (qPCR). These probes are oligonucleotides with FAM covalently attached to the 5' end and TAMRA to the 3' end.

Caption: Mechanism of a FAM-TAMRA TaqMan® probe in qPCR.

In an intact probe, the proximity of TAMRA to FAM quenches the latter's fluorescence through FRET. During the annealing step of PCR, the probe hybridizes to its target sequence. As Taq polymerase extends the primer, its 5' to 3' exonuclease activity cleaves the probe, separating FAM from TAMRA. This separation disrupts FRET, leading to an increase in FAM's fluorescence, which is proportional to the amount of amplified DNA.

Experimental Protocols

TaqMan® Probe Design and qPCR Assay

This protocol outlines the general steps for designing and performing a qPCR assay using a FAM-TAMRA TaqMan® probe.

Probe and Primer Design Considerations:

-

The TaqMan® probe should have a melting temperature (Tm) that is 5-10°C higher than the primers.

-

The probe should not have a 'G' at the 5' end, as this can quench the FAM fluorescence.

-

Avoid runs of identical nucleotides, especially G's.

-

The amplicon length should ideally be between 50 and 150 base pairs.

-

The probe should be designed to anneal to the target sequence between the forward and reverse primer binding sites.

-

Empirical data suggests that probes with more cytosines (C) than guanines (G) generally perform better.

Experimental Workflow Diagram:

Caption: A typical experimental workflow for a TaqMan® qPCR assay.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized primers and the FAM-TAMRA probe in a suitable buffer (e.g., 1X TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to create stock solutions. Store at -20°C in aliquots to minimize freeze-thaw cycles.

-

Prepare a master mix containing TaqMan Universal PCR Master Mix (which includes AmpliTaq Gold DNA Polymerase, dNTPs with dUTP, and optimized buffer components), forward primer, reverse primer, and the FAM-TAMRA probe. The optimal concentrations of primers and probe may need to be determined empirically, but typically range from 100-600 nM for primers and 50-300 nM for the probe.

-

Prepare your DNA or cDNA template samples.

-

-

Assay Setup:

-

Aliquot the master mix into the wells of a qPCR plate.

-

Add the template DNA/cDNA to the respective wells.

-

Include no-template controls (NTCs) to check for contamination.

-

Seal the plate securely.

-

-

Real-Time PCR Cycling:

-

Program the real-time PCR instrument with the appropriate thermal cycling conditions. A typical protocol includes:

-

An initial UNG treatment step (if using a master mix with AmpErase UNG) to prevent carryover contamination.

-

An initial denaturation step (e.g., 95°C for 10 minutes) to activate the Taq polymerase.

-

40-45 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 1 minute)

-

-

-

Set the instrument to collect fluorescence data at the end of each annealing/extension step.

-

-

Data Analysis:

-

The real-time PCR software will generate an amplification plot, showing the fluorescence intensity versus the cycle number.

-

The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold, indicating a detectable amount of PCR product.

-

The Ct value is inversely proportional to the initial amount of target nucleic acid in the sample.

-

FRET-Based Protease Activity Assay

This protocol provides a general framework for measuring protease activity using a peptide substrate labeled with FAM and TAMRA.

Principle: A peptide substrate containing the specific cleavage site for the protease of interest is labeled with FAM (donor) and TAMRA (acceptor). In the intact peptide, FRET occurs, and FAM's fluorescence is quenched. Upon cleavage by the protease, FAM and TAMRA are separated, disrupting FRET and leading to an increase in FAM's fluorescence.

Materials:

-

FRET Peptide Substrate: Labeled with a donor (e.g., 5-FAM) and an acceptor (TAMRA).

-

Protease: The purified enzyme of interest.

-

Assay Buffer: A buffer suitable for the specific protease's activity.

-

Fluorescence Plate Reader: Capable of excitation at ~490 nm and emission detection at ~520 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate (e.g., in DMSO) and dilute it to the desired final concentration in the assay buffer.

-

Prepare a stock solution of the protease in the assay buffer.

-

-

Assay Setup:

-

In a microplate, add the assay buffer to each well.

-

Add the FRET peptide substrate to each well.

-

To initiate the reaction, add the protease to the appropriate wells. Include control wells without the protease.

-

-

Measurement:

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the fluorescence intensity of FAM (excitation ~490 nm, emission ~520 nm) over time.

-

-

Data Analysis:

-

Plot the fluorescence intensity of FAM against time.

-

The rate of increase in fluorescence is proportional to the protease activity.

-

This guide provides a comprehensive technical overview of the principles and applications of FRET using FAM and TAMRA dyes. The provided data and protocols serve as a valuable starting point for researchers and scientists in designing and executing robust FRET-based experiments.

References

TAMRA Dye: A Technical Guide to Photostability and Brightness

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a prominent synthetic fluorophore from the rhodamine family, extensively utilized in biological and biomedical research for the fluorescent labeling of nucleic acids, proteins, and other biomolecules.[1] Its enduring popularity stems from a combination of robust photophysical properties, including notable brightness and photostability, and versatile conjugation chemistries.[1][2] This technical guide provides an in-depth analysis of TAMRA's photostability and brightness, presenting quantitative data, detailed experimental methodologies, and visual workflows to enable informed decisions in its application.

Core Photophysical Properties of TAMRA

The utility of a fluorophore is fundamentally determined by its brightness and its resistance to photobleaching. Brightness is a product of the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[3][4] Photostability refers to the dye's ability to withstand repeated cycles of excitation and emission before undergoing irreversible chemical degradation.

TAMRA is recognized for its bright, orange-red fluorescence and good photostability, making it a reliable choice for a variety of applications, from fluorescence microscopy to real-time PCR. However, like all fluorophores, it is susceptible to photobleaching under prolonged or intense illumination.

Quantitative Data Summary

The following tables summarize key photophysical parameters for TAMRA and provide a comparison with other commonly used fluorescent dyes. It is crucial to note that these values can be influenced by environmental factors such as pH, solvent polarity, and the presence of oxidizing or reducing agents, and direct comparisons across different studies can be challenging due to varied experimental conditions.

Table 1: Photophysical Properties of TAMRA

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~555 nm | In a conjugated state. |

| Emission Maximum (λem) | ~580 nm | In a conjugated state. |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | For conjugated TAMRA. |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | For conjugated TAMRA. |

| Fluorescence Lifetime (τ) | 1.9 - 2.7 ns | For DNA conjugate. |

| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷ | A lower value indicates higher photostability. |

Table 2: Comparative Photophysical Data of TAMRA and Other Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |

| TAMRA (conjugated) | ~555 | ~580 | ~90,000 | 0.1 - 0.5 | 9,000 - 45,000 |

| Cy3 (conjugated) | ~550 | ~570 | 150,000 | up to 0.4 | up to 60,000 |

| Alexa Fluor 555 | ~555 | ~565 | 150,000 | 0.1 | 15,000 |

| ATTO 565 | 564 | 590 | 120,000 | 0.90 | 108,000 |

Data compiled from multiple sources. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate greater brightness.

Experimental Protocols

Accurate characterization of a fluorophore's photostability and brightness relies on standardized experimental protocols. The following sections detail the methodologies for these key measurements.

Measurement of Fluorophore Photostability

The photostability of a fluorophore is typically quantified by its photobleaching half-life (t₁/₂) or photobleaching quantum yield (Φb). The following protocol outlines a common method for determining the photobleaching rate using time-lapse imaging.

Objective: To measure the rate of fluorescence decay of a fluorophore under continuous illumination.

Methodology:

-

Sample Preparation: Prepare the fluorophore-labeled sample in a relevant context, such as conjugated to a protein or nucleic acid, and mount it on a microscope slide.

-

Microscope Setup: Use a fluorescence microscope (e.g., confocal or widefield) equipped with a suitable laser line or filter set for exciting the fluorophore.

-

Image Acquisition: Acquire a time-lapse series of images of the sample under continuous illumination. The illumination intensity and time interval between images should be kept constant and chosen to adequately capture the fluorescence decay.

-

Data Analysis:

-

Define a region of interest (ROI) around the fluorescent signal.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Plot the normalized fluorescence intensity as a function of time.

-

The data can be fitted to an exponential decay function to determine the photobleaching half-life.

-

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The comparative method of Williams et al. is a widely used technique.

Objective: To determine the relative fluorescence quantum yield of a test fluorophore.

Methodology:

-

Standard Selection: Choose a standard fluorophore with a well-characterized quantum yield that absorbs and emits in a similar spectral range as the test sample.

-

Solution Preparation: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

-

Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.

-

The quantum yield of the test sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²) where Φ_std is the quantum yield of the standard, m_x and m_std are the slopes of the plots for the test and standard samples, respectively, and n_x and n_std are the refractive indices of the respective solutions.

-

Factors Influencing TAMRA Photostability and Brightness

Several factors can influence the photophysical performance of TAMRA:

-

Environmental Conditions: The local chemical environment, including pH, solvent polarity, and the presence of metal ions, can affect both brightness and photostability. For instance, the coordination of Mn²⁺ has been shown to accelerate the photobleaching of TAMRA.

-

Conjugation: The brightness of TAMRA can be influenced by the molecule to which it is conjugated. For example, conjugation to an oligonucleotide can lead to an increase in fluorescence emission. The use of linkers, such as PEG spacers, can also impact fluorescence properties and reduce self-quenching.

-

Illumination Conditions: The intensity and wavelength of the excitation light significantly impact the rate of photobleaching. Higher excitation power leads to a faster loss of fluorescence.

Conclusion

TAMRA remains a versatile and reliable fluorescent dye for a wide array of applications in life sciences and drug development. Its good brightness and photostability provide a solid foundation for robust and reproducible experimental outcomes. While generally considered photostable, it is important for researchers to be aware of the factors that can influence its performance, particularly in demanding imaging applications that involve prolonged or high-intensity illumination. For experiments where maximizing the initial signal is the primary concern, other dyes such as some cyanine derivatives may offer higher brightness, though potentially at the cost of reduced photostability. Ultimately, the optimal choice of fluorophore requires a careful balance between the need for signal brightness and the demand for signal stability under the specific experimental conditions.

References

TAMRA in Fluorescence Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine (TAMRA) is a well-established synthetic fluorophore from the rhodamine family, widely employed in the life sciences for its bright orange-red fluorescence and robust photophysical properties. Its versatility in chemical conjugation has made it a staple for labeling a diverse array of biomolecules, including proteins, peptides, and nucleic acids. This guide provides a comprehensive technical overview of TAMRA, its properties, and its applications in fluorescence microscopy, complete with detailed experimental protocols and visual workflows to empower researchers in its effective use.

Core Properties and Chemical Structure

TAMRA is a xanthene dye characterized by a rigid four-ring structure with two dimethylamino groups. This structure is responsible for its high fluorescence quantum yield and photostability. It exists as two distinct isomers, 5-TAMRA and 6-TAMRA, which differ in the substitution position of the carboxyl group on the bottom benzene ring. While the spectral properties of the two isomers are nearly identical, the specific isomer can influence the efficiency of conjugation to certain biomolecules. For most applications, a mixture of the two isomers is used.

The carboxyl group can be modified to create amine-reactive derivatives, most commonly N-hydroxysuccinimide (NHS) esters, which readily form stable amide bonds with primary amines on proteins and amine-modified oligonucleotides.[1][2][3]

Quantitative Photophysical Data

The selection of a fluorophore is critically dependent on its photophysical characteristics. The table below summarizes the key quantitative properties of TAMRA, providing a basis for experimental design and comparison with other common fluorophores.

| Property | Value | References |

| Excitation Maximum (λex) | ~550 - 557 nm | [4][5] |

| Emission Maximum (λem) | ~575 - 583 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 - 92,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.3 - 0.5 | |

| Recommended Laser Line | 561 nm |

Comparative Analysis with Other Fluorophores

TAMRA is often compared with other fluorescent dyes in a similar spectral range, such as Alexa Fluor 546 and Cy3. The choice of fluorophore depends on the specific application, instrumentation, and experimental conditions. Alexa Fluor dyes are known for their exceptional photostability and brightness, while Cy dyes are also widely used.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Features |

| TAMRA | ~555 | ~580 | ~91,000 | ~0.3-0.5 | Good photostability, well-established, cost-effective. |

| Alexa Fluor 546 | ~556 | ~573 | ~104,000 | ~0.79 | Excellent photostability and brightness. |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Bright, but can be more susceptible to photobleaching than Alexa Fluors. |

Key Applications and Experimental Protocols

TAMRA's versatility makes it suitable for a wide range of fluorescence microscopy applications. Detailed protocols for some of the most common applications are provided below.

Protein and Antibody Labeling with TAMRA-NHS Ester

Covalent labeling of proteins and antibodies with TAMRA-NHS ester is a fundamental technique for a multitude of assays, including immunofluorescence and flow cytometry.

Experimental Protocol:

-

Protein Preparation:

-

Dissolve the protein (e.g., antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), to a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they compete with the labeling reaction.

-

-

TAMRA-NHS Ester Solution Preparation:

-

Allow the vial of TAMRA-NHS ester to equilibrate to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of TAMRA-NHS ester in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh immediately before use.

-

-

Labeling Reaction:

-

Add the TAMRA-NHS ester solution to the protein solution at a molar ratio of 5-10:1 (dye:protein). The optimal ratio may require empirical determination.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.

-

-

Storage:

-

Store the labeled conjugate at 4°C in the dark. For long-term storage, aliquots can be frozen at -20°C.

-

References

TAMRA Probes for Live-Cell Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a versatile and robust fluorescent dye from the rhodamine family, widely employed in life sciences for labeling proteins, peptides, and nucleic acids.[1][2] Its bright orange-red fluorescence, commendable photostability, and well-established conjugation chemistries make it a valuable tool for a variety of applications, including fluorescence microscopy, real-time PCR, and particularly, live-cell imaging.[1][3][4] This guide provides a comprehensive technical overview of TAMRA probes, their core properties, detailed experimental protocols for their application in live-cell imaging, and a discussion of their advantages and limitations to assist researchers in optimizing their experimental designs.

Core Properties of TAMRA

The utility of TAMRA in live-cell imaging is rooted in its favorable photophysical characteristics. It is compatible with standard fluorescence microscopy setups and is available in various reactive forms, such as N-hydroxysuccinimide (NHS) esters and maleimides, which allow for straightforward covalent labeling of biomolecules.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of TAMRA are summarized below.

| Property | Value | References |

| Excitation Maximum (λex) | ~546 - 556 nm | |

| Emission Maximum (λem) | ~579 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 - 0.5 | |

| Recommended Laser Line | 532 nm or 561 nm |

Photostability and Comparison with Other Dyes

TAMRA is considered to have good photostability, making it suitable for time-lapse imaging. However, like all fluorophores, it is susceptible to photobleaching under intense or prolonged illumination. When compared to other common fluorescent dyes, TAMRA offers a balance of brightness, photostability, and a well-defined emission spectrum that minimizes spectral overlap in multicolor experiments.

| Dye | Key Advantages | Key Disadvantages |

| TAMRA | Cost-effective, well-established chemistry, good photostability. | pH sensitive, moderately photostable compared to newer dyes. |

| Alexa Fluor 555 | Very bright, highly photostable, pH insensitive. | Higher cost. |

| Cy3 | Widely used, good for FRET with green-emitting dyes. | Less photostable than Alexa Fluor dyes. |

| Fluorescein (FAM) | Bright green fluorescence, common FRET donor for TAMRA. | More prone to photobleaching than TAMRA, pH sensitive. |

Experimental Protocols

Detailed methodologies for common applications of TAMRA probes in live-cell imaging are provided below.

Labeling Proteins with TAMRA-NHS Ester

This protocol describes the covalent labeling of proteins with amine-reactive TAMRA-NHS ester.

Workflow for TAMRA-NHS Ester Protein Labeling

Materials:

-

Protein of interest

-

TAMRA-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-9.0)

-

Purification column (e.g., size-exclusion chromatography) or dialysis equipment

-

Spectrophotometer

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.

-

Prepare TAMRA-NHS Ester Solution: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: Add the TAMRA-NHS ester solution to the protein solution. A 5- to 10-fold molar excess of dye to protein is a common starting point. Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Remove the unreacted dye from the labeled protein using size-exclusion chromatography or dialysis.

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).

-

Calculate the protein concentration, correcting for the absorbance of TAMRA at 280 nm. The correction factor for TAMRA is approximately 0.3 (CF = A280 of dye / Amax of dye).

-

Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein

-

Dye Concentration (M) = Amax / ε_dye (ε_TAMRA ≈ 90,000 M⁻¹cm⁻¹)

-

DOL = Molar concentration of dye / Molar concentration of protein

-

-

Storage: Store the labeled protein at 4°C or -20°C, protected from light.

Delivery of TAMRA-Labeled Peptides into Live Cells

This protocol outlines a general procedure for introducing TAMRA-labeled peptides, including cell-penetrating peptides (CPPs), into live cells for imaging.

Workflow for TAMRA-Labeled Peptide Delivery

Materials:

-

Live cells

-

TAMRA-labeled peptide (e.g., CPP-conjugated)

-

Cell culture medium (phenol red-free medium is recommended for imaging)

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging microscope

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips to the desired confluency.

-

Prepare TAMRA-Peptide Solution: Dilute the TAMRA-labeled peptide to the desired final concentration in cell culture medium or an appropriate buffer. The optimal concentration should be determined empirically but often ranges from 1-10 µM.

-

Incubation: Replace the cell culture medium with the peptide-containing medium and incubate the cells at 37°C for the desired time (e.g., 30 minutes to a few hours).

-

Washing (Optional): For some applications, it may be necessary to wash the cells with PBS or fresh medium to remove extracellular peptide and reduce background fluorescence.

-

Live-Cell Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., excitation ~540-560 nm, emission ~570-620 nm). Maintain the cells at 37°C and 5% CO₂ during imaging.

FRET Imaging in Live Cells using a FAM-TAMRA Biosensor

This protocol describes the use of a genetically encoded or peptide-based biosensor with a FAM (donor) and TAMRA (acceptor) FRET pair to monitor intracellular processes.

Principle of FRET-Based Biosensor Activation

Materials:

-

Live cells expressing or loaded with the FAM-TAMRA biosensor

-

Live-cell imaging microscope with appropriate filter sets for FAM and TAMRA

-

Image analysis software

Procedure:

-

Sample Preparation: Prepare live cells containing the FAM-TAMRA FRET biosensor on a glass-bottom dish.

-

Microscope Setup:

-

Use a microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂).

-

Configure the microscope to acquire images in three channels:

-

Donor Channel: Excite with a FAM excitation filter (~490 nm) and detect with a FAM emission filter (~520 nm).

-

Acceptor Channel: Excite with a TAMRA excitation filter (~555 nm) and detect with a TAMRA emission filter (~580 nm).

-

FRET Channel: Excite with a FAM excitation filter (~490 nm) and detect with a TAMRA emission filter (~580 nm).

-

-

-

Image Acquisition:

-

Acquire images in all three channels sequentially.

-

It is crucial to also acquire images of cells expressing only the donor (FAM) and only the acceptor (TAMRA) to correct for spectral bleed-through.

-

-

Image Analysis:

-

Correct for background fluorescence.

-

Correct for spectral bleed-through of the donor emission into the FRET channel and the direct excitation of the acceptor by the donor excitation wavelength.

-

Calculate the FRET efficiency or a ratiometric FRET index (e.g., FRET/Donor ratio) on a pixel-by-pixel basis. An increase or decrease in this ratio indicates a change in the biosensor's conformation and thus the cellular process being monitored.

-

Applications in Signaling Pathway Analysis

TAMRA-based FRET biosensors are powerful tools for dissecting the spatiotemporal dynamics of signaling pathways in live cells.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Ligand binding induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades. FRET microscopy can visualize these early events in real-time.

EGFR Dimerization and Downstream Signaling

Caspase Activation in Apoptosis

Caspases are a family of proteases that play a central role in apoptosis (programmed cell death). FRET-based biosensors containing a caspase cleavage site between the donor and acceptor fluorophores can be used to monitor caspase activation in real-time. Upon cleavage by an active caspase, the FRET signal is lost, leading to an increase in the donor fluorescence.

Caspase-3 Activation Pathway

Troubleshooting

Common issues encountered during live-cell imaging with TAMRA probes and potential solutions are outlined below.

Troubleshooting Common Issues in TAMRA Live-Cell Imaging

Conclusion

TAMRA remains a highly relevant and valuable fluorescent probe for live-cell imaging due to its bright signal, good photostability, and versatile conjugation chemistry. Its application in advanced techniques such as FRET provides researchers with powerful tools to investigate dynamic cellular processes and signaling pathways with high spatiotemporal resolution. By understanding the core properties of TAMRA and following optimized experimental protocols, researchers can effectively harness its capabilities for a wide range of live-cell imaging applications.

References

An In-depth Technical Guide to TAMRA Conjugation Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of Tetramethylrhodamine (TAMRA) conjugation chemistry for labeling proteins and peptides. TAMRA, a bright and photostable orange-red fluorophore, is a versatile tool in biological research, enabling the visualization, tracking, and quantification of proteins in a wide array of assays.[1][2][3]

Core Principles of TAMRA Conjugation

TAMRA is a rhodamine-based dye known for its robust photophysical properties, making it suitable for various fluorescence-based applications, including microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays.[2][4] The dye is available with different reactive groups, allowing for covalent attachment to specific functional groups on proteins. The most common conjugation strategies target primary amines, thiols, or utilize bioorthogonal click chemistry.

Photophysical and Chemical Properties of TAMRA

The selection of a fluorescent dye is critical for the success of any labeling experiment. TAMRA offers a good balance of brightness, photostability, and chemical reactivity. Its fluorescence is, however, sensitive to pH, with optimal performance in neutral to slightly acidic conditions. Below is a summary of the key quantitative properties of TAMRA and a comparison with other common fluorophores.

| Property | TAMRA | Source(s) |

| Excitation Maximum (λex) | ~546 - 556 nm | |

| Emission Maximum (λem) | ~579 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.1 - 0.5 | |

| Recommended Laser Line | 532 nm or 561 nm |

Table 1: Key photophysical properties of TAMRA.

| Property | TAMRA | Cy3 | Alexa Fluor 555 |

| Excitation Max (nm) | ~555 | ~550 | ~555 |

| Emission Max (nm) | ~580 | ~570 | ~565 |

| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~90,000 | ~150,000 | ~150,000 |

| Quantum Yield | ~0.1-0.3 | ~0.15 | ~0.1 |

| Photostability | Moderate | Low to Moderate | High |

| pH Sensitivity | Sensitive to high pH | Less sensitive than TAMRA | Largely insensitive |

| Typical Degree of Labeling (DOL) | 2-4 | 2-5 | 2-5 |

Table 2: Quantitative comparison of TAMRA with other common fluorescent dyes.

Key TAMRA Conjugation Chemistries

The choice of conjugation chemistry depends on the available functional groups on the target protein and the desired site-specificity of labeling.

Amine-Reactive Labeling using NHS Esters

The most common method for labeling proteins with TAMRA involves the use of N-hydroxysuccinimide (NHS) esters. TAMRA-NHS esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the protein, to form stable amide bonds. This reaction is most efficient at a slightly alkaline pH of 8.0-9.0.

Thiol-Reactive Labeling using Maleimides

For proteins containing cysteine residues, TAMRA maleimide derivatives offer a thiol-specific labeling strategy. The maleimide group reacts with the sulfhydryl group of cysteine to form a stable thioether bond. This method is particularly useful for site-specific labeling, especially when lysine residues are abundant or located in the protein's active site.

Bioorthogonal Labeling using Click Chemistry

Click chemistry provides a highly specific and efficient method for labeling proteins. This approach involves the copper(I)-catalyzed cycloaddition of an azide and an alkyne. Proteins can be metabolically or enzymatically engineered to incorporate either an azide or an alkyne group, which can then be selectively reacted with a TAMRA derivative containing the corresponding functional group.

Experimental Protocols

The following sections provide detailed methodologies for the most common TAMRA labeling procedures.

Protocol 1: Protein Labeling with TAMRA-NHS Ester

This protocol describes the labeling of a protein with a TAMRA-NHS ester, targeting primary amines.

Materials:

-

Purified protein (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)

-

TAMRA-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate buffer (pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Spectrophotometer

Procedure:

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers like Tris or glycine. If necessary, perform a buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column. The recommended protein concentration is 1-10 mg/mL.

-

Dye Stock Solution Preparation: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

While gently vortexing the protein solution, slowly add the dissolved TAMRA-NHS ester.

-

The optimal molar ratio of dye to protein should be determined empirically for each protein, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with an appropriate buffer (e.g., PBS).

-

The first colored band to elute is the labeled protein.

-

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).

-

Calculate Protein Concentration:

-

First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of free dye / A_max of free dye. For TAMRA, this is approximately 0.3.

-

The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate Dye Concentration:

-

The concentration of the dye is calculated using the following formula: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of TAMRA at its A_max (approximately 90,000 M⁻¹cm⁻¹).

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where TAMRA-labeled proteins are utilized.

A general workflow for labeling proteins with TAMRA-NHS ester.

Caspase-3 activity detection using a TAMRA-based FRET probe.

Visualization of the Ubiquitin-Proteasome Pathway using TAMRA-labeled Ubiquitin.

High-Throughput Screening workflow for kinase inhibitors using a TAMRA-labeled peptide substrate.

Troubleshooting Common Issues in TAMRA Labeling

Even with optimized protocols, challenges can arise during protein labeling. Here are some common issues and their solutions.

| Issue | Possible Cause(s) | Troubleshooting Steps |

| Low Labeling Efficiency | - Inactive dye (hydrolyzed NHS ester)- Presence of primary amines in the buffer- Low protein concentration- Incorrect pH | - Prepare fresh dye solution immediately before use.- Ensure the labeling buffer is free of amines (e.g., Tris, glycine).- Concentrate the protein to >2 mg/mL.- Verify the pH of the reaction buffer is between 8.0 and 9.0. |

| Protein Precipitation | - High degree of labeling increasing hydrophobicity- Unsuitable buffer conditions | - Reduce the molar ratio of dye to protein.- Add a small amount of organic co-solvent (e.g., DMSO, DMF) to the reaction.- Incorporate a PEG linker into the TAMRA dye to increase solubility. |

| High Background in Imaging | - Non-specific antibody binding- High antibody concentration- Insufficient blocking or washing | - Titrate primary and secondary antibody concentrations.- Optimize blocking buffer and incubation times.- Increase the number and duration of washing steps. |

| Peptide Aggregation | - Hydrophobicity of the TAMRA dye | - Incorporate a hydrophilic linker (e.g., PEG) between the peptide and the dye.- Add organic co-solvents or non-ionic detergents to the buffer. |

Table 3: Troubleshooting guide for common issues in TAMRA protein labeling.

Conclusion

TAMRA remains a valuable and widely used fluorescent dye for protein labeling due to its bright signal, good photostability, and versatile conjugation chemistry. By understanding the core principles of amine- and thiol-reactive labeling, as well as the emerging applications of click chemistry, researchers can effectively utilize TAMRA to study a wide range of biological processes. Careful optimization of labeling conditions, proper purification of conjugates, and accurate determination of the degree of labeling are crucial for obtaining reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to empower researchers in their protein labeling endeavors.

References

Methodological & Application

Application Notes and Protocols for TAMRA Probe-Based Real-Time PCR

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to understanding and implementing TAMRA (Tetramethylrhodamine) probe-based real-time Polymerase Chain Reaction (PCR) for the accurate and sensitive quantification of nucleic acids. These protocols are designed for professionals in research, and drug development.

Introduction to TAMRA Probes in Real-Time PCR

TAMRA probes are a cornerstone of probe-based qPCR, widely utilized in what is commonly known as TaqMan® chemistry.[1] These probes are dual-labeled oligonucleotides designed to hybridize to a specific target sequence within an amplified DNA segment.[2] A fluorescent reporter dye is attached to the 5' end of the probe, while a quencher dye, in this case, TAMRA, is attached to the 3' end.[1][2] This dual-labeling is fundamental to the detection mechanism.